Methyl 7-(tert-butyldimethylsilyloxy)heptanoate
CAS No.:
Cat. No.: VC15910905
Molecular Formula: C14H30O3Si
Molecular Weight: 274.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H30O3Si |
|---|---|
| Molecular Weight | 274.47 g/mol |
| IUPAC Name | methyl 7-[tert-butyl(dimethyl)silyl]oxyheptanoate |
| Standard InChI | InChI=1S/C14H30O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-12H2,1-6H3 |
| Standard InChI Key | SZQNWRCZHPDCGA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCCCCCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate (C₁₄H₃₀O₃Si) consists of a seven-carbon aliphatic chain with a methyl ester at C1 and a TBDMS-protected hydroxyl group at C7 (Fig. 1). The TBDMS group—comprising a silicon atom bonded to two methyl groups and a tert-butyl moiety—confers steric bulk and electronic shielding, critical for preventing undesired side reactions during synthesis .
Molecular Formula: C₁₄H₃₀O₃Si
Molecular Weight: 274.48 g/mol
CAS Registry Number: 1864056 (fluoro derivative analog)
Synthesis and Manufacturing
Silylation of 7-Hydroxyheptanoic Acid
The most direct pathway involves sequential protection and esterification:
-
Silyl Protection: 7-Hydroxyheptanoic acid reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding 7-(tert-butyldimethylsilyloxy)heptanoic acid .
-
Methyl Esterification: The carboxylic acid is treated with methanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions to form the methyl ester .
Reaction Scheme:
Alkylation of Methyl Hept-6-enoate
Alternative approaches employ olefin intermediates:
-
Epoxidation: Methyl hept-6-enoate is epoxidized using m-chloroperbenzoic acid (m-CPBA).
-
Ring-Opening Silylation: The epoxide undergoes nucleophilic attack by a silylating agent (e.g., TBDMSOTf) to install the protected hydroxyl group .
Industrial-Scale Considerations
Large-scale production faces challenges in minimizing silicon waste and optimizing catalyst turnover. Recent advances leverage continuous-flow reactors with immobilized imidazole catalysts, achieving >90% yield with reduced reaction times.
Applications in Pharmaceutical Synthesis
Prostaglandin Analog Preparation
Methyl 7-(TBDMSO)heptanoate serves as a key intermediate in synthesizing EP4 receptor agonists, such as 3,7-dithia-16-phenyl-PGE₁ (Fig. 2) . The TBDMS group ensures regioselective functionalization of the hydroxyl group during:
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings to install aryl groups at C16.
-
Oxidation/Reduction Sequences: Controlled oxidation of secondary alcohols to ketones without deprotection .
Deprotection Strategies
The TBDMS group is cleaved under mild conditions using tetrabutylammonium fluoride (TBAF) or HF-pyridine, restoring the hydroxyl group for subsequent reactions :
Future Directions and Innovations
Emerging applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume